molecular formula C11H16F11N2O2S.I<br>C11H16F11IN2O2S B13415991 Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide CAS No. 68957-57-3

Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide

Cat. No.: B13415991
CAS No.: 68957-57-3
M. Wt: 576.21 g/mol
InChI Key: MWKSAQOKDXBQAJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide typically involves the reaction of trimethylamine with a sulphonyl chloride derivative of undecafluoropentane . The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistent quality. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various alkyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The fluorinated alkyl chain enhances its ability to penetrate biological membranes, while the sulphonyl group can form strong interactions with target molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide is unique due to its specific fluorinated alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its stability and effectiveness in various applications compared to similar compounds .

Properties

CAS No.

68957-57-3

Molecular Formula

C11H16F11N2O2S.I
C11H16F11IN2O2S

Molecular Weight

576.21 g/mol

IUPAC Name

trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;iodide

InChI

InChI=1S/C11H16F11N2O2S.HI/c1-24(2,3)6-4-5-23-27(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20;/h23H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

MWKSAQOKDXBQAJ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-]

Origin of Product

United States

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